molecular formula C12H19NO5 B177026 Diethyl 5-oxoazepane-1,4-dicarboxylate CAS No. 19786-58-4

Diethyl 5-oxoazepane-1,4-dicarboxylate

Cat. No. B177026
CAS RN: 19786-58-4
M. Wt: 257.28 g/mol
InChI Key: LPGVWBIXNZSMNK-UHFFFAOYSA-N
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Patent
US07718647B2

Procedure details

4-Oxo-piperidine-1-carboxylic acid ethyl ester (20 g, 117 mmol) was dissolved in 120 mL Et2O and cooled to −30° C. BF3-OEt2 (14.8 mL) and ethyl diazoacetate (16 mL, 152 mmol) were added simultaneously (each in 15 mL Et2O) over the course of 30 minutes, maintaining an internal temperature of approximately −20° C. The reaction was warmed to room temperature and stirred for 3 hours after which time the reaction was quenched carefully with 30% K2CO3 (60 mL). The organic layer was dried over K2CO3 and concentrated to give 30.4 g of the subtitle compound.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([N:6]1[CH2:11][CH2:10][C:9](=[O:12])[CH2:8][CH2:7]1)=[O:5])[CH3:2].B(F)(F)F.O(CC)CC.[N+](=[CH:24][C:25]([O:27][CH2:28][CH3:29])=[O:26])=[N-]>CCOCC>[CH2:1]([O:3][C:4]([N:6]1[CH2:7][CH2:8][C:9](=[O:12])[CH:24]([C:25]([O:27][CH2:28][CH3:29])=[O:26])[CH2:10][CH2:11]1)=[O:5])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC(CC1)=O
Name
Quantity
120 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
14.8 mL
Type
reactant
Smiles
B(F)(F)F.O(CC)CC
Name
Quantity
16 mL
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours after which time the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature of approximately −20° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
was quenched carefully with 30% K2CO3 (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(=O)N1CCC(C(CC1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 30.4 g
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.